5-Hydroxyquinoline-2-carboxylic acid
Overview
Description
5-Hydroxyquinoline-2-carboxylic acid is a compound that results from the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic acid . It is a dead-end metabolite, meaning its formation prevents NADH regeneration, limiting the oxidation of 5-Aminonaphthalene-2-sulfonic acid by the internal NADH pool .
Synthesis Analysis
The synthesis of 5-Hydroxyquinoline-2-carboxylic acid involves the conversion of 5-Aminonaphthalene-2-sulfonic acid (5A2NS) by strain BN6 . This conversion is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate .
Chemical Reactions Analysis
The formation of 5-Hydroxyquinoline-2-carboxylic acid is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate . This reaction is part of the bacterial oxidation process of 5-Aminonaphthalene-2-sulfonic acid .
Scientific Research Applications
-
Pharmacological Potential
- Field : Medicinal Chemistry
- Application : 8-Hydroxyquinoline derivatives represent an important type of “privileged structure”, possessing a rich diversity of biological properties .
- Methods : The application of the privileged structure concept has emerged as a fertile strategy for overcoming shortcomings and improving the reliability of the bioactive compounds in drug discovery .
- Results : Numerous investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future .
-
Inhibitor of 2OG Oxygenase Subfamilies
- Field : Biochemistry
- Application : 5-Carboxy-8-hydroxyquinoline (IOX1) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies (including nucleic acid demethylases and γ-butyrobetaine hydroxylase) .
- Methods : IOX1 was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .
- Results : Though compound IOX1 suffers from low cell permeability, it has a smaller and more compact chemical structure, and represents a lead compound for further modifications .
-
Antiviral Activity
-
Chemistry and Biology
- Field : Chemistry and Biology
- Application : Compounds containing the 8-Hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
- Methods : A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
- Results : This review focuses on the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .
-
Synthetic Methods and Biological Activities
- Field : Medicinal Chemistry
- Application : This review focuses on current knowledge of the synthetic methods of novel derivatives, along with the derivatives’ biological activities and medicinal applications .
- Methods : The synthetic methods of novel derivatives are being researched .
- Results : The outcomes of this application are not yet available .
Safety And Hazards
properties
IUPAC Name |
5-hydroxyquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKFJHJJUOMBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437156 | |
Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyquinoline-2-carboxylic acid | |
CAS RN |
149312-98-1 | |
Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.